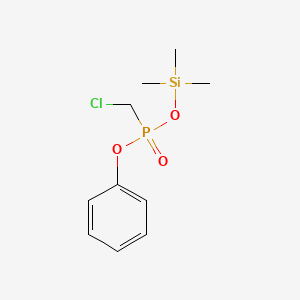
Phenyl trimethylsilyl (chloromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl trimethylsilyl (chloromethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, a trimethylsilyl group, and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl trimethylsilyl (chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with trimethylsilyl chloride and chloromethyl magnesium chloride. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phenyl trimethylsilyl (chloromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form phenylphosphonic acid and trimethylsilanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: Phenylphosphonic acid and trimethylsilanol.
Scientific Research Applications
Phenyl trimethylsilyl (chloromethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organophosphorus compounds.
Materials Science: The compound is used in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of phenyl trimethylsilyl (chloromethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The chloromethyl group can undergo substitution reactions, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic Acid: Lacks the trimethylsilyl and chloromethyl groups, making it less versatile in certain reactions.
Trimethylsilylphosphonic Acid: Contains a trimethylsilyl group but lacks the phenyl and chloromethyl groups, resulting in different reactivity and applications.
Uniqueness
Phenyl trimethylsilyl (chloromethyl)phosphonate is unique due to the combination of the phenyl, trimethylsilyl, and chloromethyl groups. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
183383-73-5 |
|---|---|
Molecular Formula |
C10H16ClO3PSi |
Molecular Weight |
278.74 g/mol |
IUPAC Name |
[chloromethyl(phenoxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C10H16ClO3PSi/c1-16(2,3)14-15(12,9-11)13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
CSXPXUSOKBQRIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(CCl)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

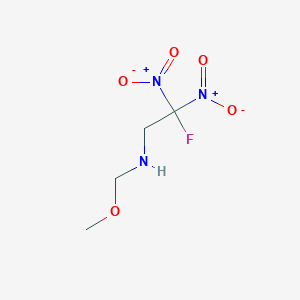
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
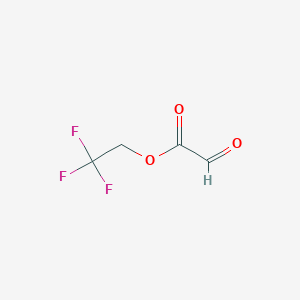
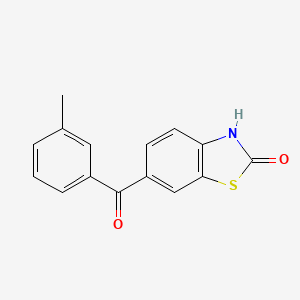
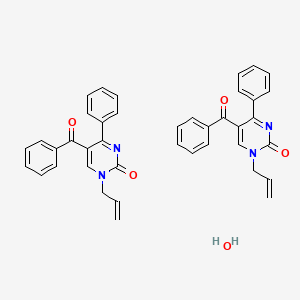
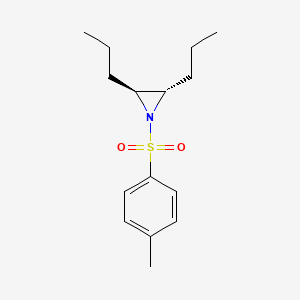
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
